Cas no 57906-31-7 (19-Nor-4-hydroxyabieta-8,11,13-trien-7-one)

19-Nor-4-hydroxyabieta-8,11,13-trien-7-one structure
57906-31-7 structure
Nome del prodotto:19-Nor-4-hydroxyabieta-8,11,13-trien-7-one
Numero CAS:57906-31-7
MF:C19H26O2
MW:286.4086
CID:837023
PubChem ID:91884799

19-Nor-4-hydroxyabieta-8,11,13-trien-7-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Hydroxy-19-nor-8,11,13-abietatrien-7-one
    • (1S,4aS,10aR)-1-Hydroxy-7-isopropyl-1,4a-dimethyl-2,3,4,4a,10,10a -hexahydro-9(1H)-phenanthrenone
    • 19-Nor-4-hydroxyabieta-8,11,13-trien-7-one
    • 1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-3-carboxylic acid
    • 1-N-Cbz-4-hydroxy-belta-proline
    • 1-N-Cbz-4-hydroxy-b-proline
    • 4-hydroxy-1-{[(phenylmethyl)oxy]carbonyl}-3-pyrrolidinecarboxylic acid
    • 4-Hydroxy-18-nor-abieta-8,11,13-trien-7-on
    • 4-hydroxy-pyrrolidine-1,3-dicarboxylic acid 1-benzyl ester
    • CTK8E9986
    • PubChem13885
    • SureCN1119158
    • [1S-(1alpha,4aalpha,10abeta)]-2,3,4,4a,10,10a-Hexahydro-1-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-9(1H)-phenanthrenone
    • 57906-31-7
    • 19-r-4-hydroxyabieta-8,11,13-trien-7-one
    • 1-BENZYL-HOMOPIPERAZINE2HCL
    • AKOS032962387
    • (1S,4aS,10aR)-1-hydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • (1S,4AS,10aR)-1-hydroxy-7-isopropyl-1,4a-dimethyl-2,3,4,4a,10,10a-hexahydrophenanthren-9(1H)-one
    • [ "" ]
    • Inchi: InChI=1S/C19H26O2/c1-12(2)13-6-7-15-14(10-13)16(20)11-17-18(15,3)8-5-9-19(17,4)21/h6-7,10,12,17,21H,5,8-9,11H2,1-4H3/t17-,18-,19+/m1/s1
    • Chiave InChI: PTQFIYQNKVSVGM-QRVBRYPASA-N
    • Sorrisi: CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)O)C

Proprietà calcolate

  • Massa esatta: 286.193280068g/mol
  • Massa monoisotopica: 286.193280068g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 429
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • Colore/forma: Oil
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 424.8±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 181.3±21.3 °C
  • Pressione di vapore: 0.0±1.1 mmHg at 25°C

19-Nor-4-hydroxyabieta-8,11,13-trien-7-one Informazioni sulla sicurezza

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd